molecular formula C8H5N3O4 B3023390 6-Nitro-1H-indazole-3-carboxylic acid CAS No. 857801-97-9

6-Nitro-1H-indazole-3-carboxylic acid

Cat. No.: B3023390
CAS No.: 857801-97-9
M. Wt: 207.14 g/mol
InChI Key: AZQFFHKDZNETBK-UHFFFAOYSA-N
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Description

6-Nitro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5N3O4 and its molecular weight is 207.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Large-scale Synthesis : An efficient large-scale synthesis method using carbon-14 for 1H-indazole-[3-14C]carboxylic acid, starting from [14C]potassium cyanide, has been developed. This involves key transformations like aromatic nucleophilic substitution and aniline nitrosation/cyclization (Coelho & Schildknegt, 2007).

Biological Activity

  • Inhibition of Nitric Oxide Synthases : Certain 7-substituted and 3,7-disubstituted indazoles, including variants of 1H-indazole, have been observed to inhibit nitric oxide synthases (NOS). Specific compounds showed preference for constitutive NOS over inducible NOS, demonstrating potential therapeutic relevance (Cottyn et al., 2008).

Chemical Properties and Reactions

  • Ring Opening in Decarboxylation : Studies show that 1-arylindazole-3-carboxylic acids undergo ring fission during decarboxylation, yielding N-arylanthranilonitrile, especially when the aryl substituent carries an electron-withdrawing group (Gale & Wilshire, 1973).
  • Direct Access to Derivatives : An optimized procedure provides general access to 1H-indazole-3-carboxaldehydes, key intermediates for a variety of polyfunctionalized 3-substituted indazoles, through mild nitrosation of indoles (Chevalier et al., 2018).

Applications in Medicinal Chemistry

  • Synthesis of 2-Azetidinone Derivatives : 3-Chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized from 6-nitro-1H-indazole. These compounds showed antibacterial, antifungal, antitubercular, and anti-inflammatory activities (Samadhiya et al., 2012).
  • Antispermatogenic Agents : Halogenated 1-benzylindazole-3-carboxylic acids, including derivatives of 6-nitro-1H-indazole, demonstrated potent antispermatogenic activity, impacting testicular weight and spermatogenesis (Corsi & Palazzo, 1976).

Cancer Research

  • Antiproliferative and Antibacterial Activity : New benzo[g]indazoles functionalized with 6-nitro groups showed antiproliferative activity against lung carcinoma cell lines and antibacterial activity against N. gonorrhoeae (Cuartas et al., 2019).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “6-Nitro-1H-indazole-3-carboxylic acid” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Properties

IUPAC Name

6-nitro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-5-2-1-4(11(14)15)3-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQFFHKDZNETBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630784
Record name 6-Nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857801-97-9
Record name 6-Nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 mL microwave reaction vessel was charged with 3-iodo-6-nitroindazole (1 mmol), copper (I) cyanide (2 mmol) and N,N-dimethylformamide (3 mL). The vessel was sealed and subjected to microwave irradiation at 185° C. for 600 sec. The reaction mixture was partitioned between ethyl acetate (100 mL) and water (100 mL) and the mixture was filtered through Celite. The organic layer was collected, washed with brine, dried (magnesium sulfate), and concentrated to give 122 mg of a 10/1 mixture of 3-cyano-6-nitroindazole and 6-nitroindazole as a yellow solid. The 10/1 mixture of 3-cyano-6-nitroindazole and 6-nitroindazole was dissolved in 10 N sodium hydroxide and the bright orange solution was heated at 100° C. for 1 h. The mixture was allowed to cool to room temperature and carefully acidified (pH=1) with 3 N hydrochloric acid. The solid was isolated and triturated with EtOAc to provide 51 mg of 6-nitroindazole-3-carboxylic acid as a brown solid. The acid was coupled with the bicyclobase according to procedure A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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